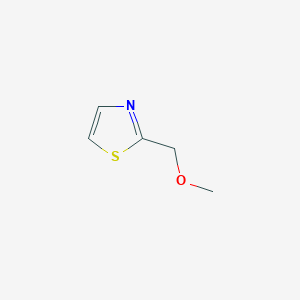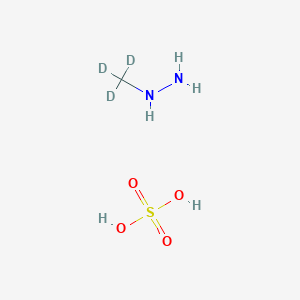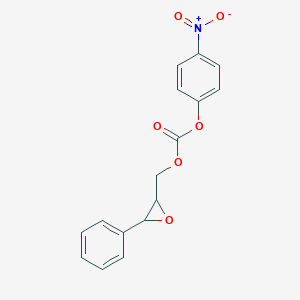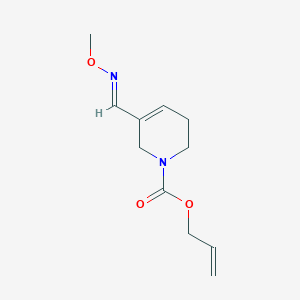![molecular formula C15H12N2 B140221 5,6-Dihydroindolo[1,2-c]quinazoline CAS No. 159021-55-3](/img/structure/B140221.png)
5,6-Dihydroindolo[1,2-c]quinazoline
描述
5,6-Dihydroindolo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are pivotal in medicinal chemistry due to their wide range of applications in drug design and discovery. This compound is particularly interesting due to its potential biological activities and its structural complexity, which includes fused indole and quinazoline rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroindolo[1,2-c]quinazoline typically involves the cyclization of N-vinylindoles and skatoles. A molybdenum catalyst is essential for the formation of this compound from skatole derivatives . The reaction conditions often include the use of N-vinylazoles as starting materials, and the presence of the molybdenum catalyst accelerates the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic cyclization processes. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic system.
化学反应分析
Types of Reactions: 5,6-Dihydroindolo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may yield fully saturated derivatives.
科学研究应用
5,6-Dihydroindolo[1,2-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 5,6-Dihydroindolo[1,2-c]quinazoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. This interaction can affect various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Dihydroindolo[3,2-b]indole: Another compound synthesized using similar methods and exhibiting similar biological activities.
Quinazoline Derivatives: These compounds share the quinazoline ring structure and have diverse biological activities.
Uniqueness: 5,6-Dihydroindolo[1,2-c]quinazoline is unique due to its specific fused ring structure, which combines the indole and quinazoline moieties. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
5,6-dihydroindolo[1,2-c]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-4-8-14-11(5-1)9-15-12-6-2-3-7-13(12)16-10-17(14)15/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEUNSMCEGSZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC=CC=C2C3=CC4=CC=CC=C4N31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434906 | |
| Record name | 5,6-Dihydroindolo[1,2-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159021-55-3 | |
| Record name | 5,6-Dihydroindolo[1,2-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
